MRT-81 Cellular Functional Efficacy in Neuronal Progenitor Proliferation
MRT-81 demonstrates potent functional inhibition of SAG-induced proliferation in rat granule cell precursors (GCPs) with an IC50 value of less than 10 nM . This value is approximately 4-fold lower than its Shh-light2 reporter gene IC50 (41 nM), indicating enhanced functional efficacy in a primary neuronal cell context. In contrast, Vismodegib exhibits an IC50 of 3 nM in cell-free Smo binding assays but shows substantially reduced potency in cellular functional assays due to transporter-mediated efflux . MRT-81 retains robust cellular activity without the efflux liability characteristic of clinically optimized agents.
| Evidence Dimension | Inhibition of SAG-induced GCP proliferation |
|---|---|
| Target Compound Data | IC50 < 10 nM |
| Comparator Or Baseline | Vismodegib: IC50 ~3 nM (cell-free Smo binding); cellular functional potency substantially attenuated by ABCG2/P-gp efflux |
| Quantified Difference | MRT-81 IC50 < 10 nM in primary GCP cells vs. Vismodegib cell-free IC50 3 nM with documented cellular attenuation |
| Conditions | Rat granule cell precursors stimulated with SAG (0.01 μM) |
Why This Matters
For researchers studying Smo function in primary neuronal cells, MRT-81 provides reliable cellular activity without the confounding efflux issues that reduce the effective intracellular concentration of clinical Smo antagonists.
